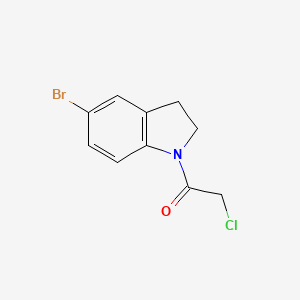![molecular formula C13H23NO B7536172 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7536172.png)
1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone, also known as CHP, is a psychoactive compound that belongs to the family of designer drugs. It is a synthetic analog of ketamine and has been used for recreational purposes. However, CHP has also shown potential in scientific research as it exhibits unique pharmacological properties. In
作用机制
1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone acts as a non-competitive antagonist of the NMDA receptor. It binds to a specific site on the receptor and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in a decrease in NMDA receptor activity and a reduction in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone has been shown to induce a dissociative state in animals, similar to that of ketamine. It also exhibits analgesic and anesthetic properties. 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone has been shown to increase brain-derived neurotrophic factor (BDNF) levels in the hippocampus, which is a region of the brain associated with learning and memory. This suggests that 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone may have potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety.
实验室实验的优点和局限性
One advantage of using 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the role of the NMDA receptor in various physiological and pathological conditions. However, one limitation of using 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone is its potential toxicity. 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone has been shown to induce neurotoxicity in animal models, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone in scientific research. One area of interest is the potential therapeutic applications of 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone in the treatment of neurological disorders such as depression and anxiety. Another area of interest is the development of new analogs of 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone with improved selectivity and reduced toxicity. Additionally, further studies are needed to explore the long-term effects of 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone on the brain and its potential for abuse.
In conclusion, 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone is a psychoactive compound with potential applications in scientific research. Its selectivity for the NMDA receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, its potential toxicity and abuse potential should be taken into consideration when using 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone in lab experiments. Further research is needed to fully understand the potential therapeutic applications of 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone and its long-term effects on the brain.
合成方法
The synthesis of 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone involves the reaction of cyclohexylmethylamine with ethyl pyruvate in the presence of sodium ethoxide. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization.
科学研究应用
1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone has been used in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone has been shown to selectively bind to the NMDA receptor and modulate its activity. This makes 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone a valuable tool for studying the role of the NMDA receptor in various physiological and pathological conditions.
属性
IUPAC Name |
1-[2-(cyclohexylmethyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-11(15)14-9-5-8-13(14)10-12-6-3-2-4-7-12/h12-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHSEHCHZFGZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-oxo-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B7536103.png)
![N-[1-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-1-oxopropan-2-yl]furan-2-carboxamide](/img/structure/B7536104.png)
![2-(2-oxopyrrolidin-1-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B7536106.png)
![N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxolane-2-carboxamide](/img/structure/B7536112.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7536118.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7536124.png)
![6-oxo-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-1H-pyridazine-3-carboxamide](/img/structure/B7536146.png)
![3-(methanesulfonamido)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B7536152.png)

![2,4-difluoro-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7536159.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide](/img/structure/B7536163.png)
![4-(dimethylamino)-3-fluoro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]benzamide](/img/structure/B7536187.png)
![[4-(2,2-Difluoroethyl)piperazin-1-yl]-(3-methylphenyl)methanone](/img/structure/B7536193.png)
![2-(2-fluorophenyl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]acetamide](/img/structure/B7536197.png)